3-(4-(Tert-butyl)phenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Description
3-(4-(Tert-butyl)phenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C24H29N3O4S and its molecular weight is 455.57. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds containing triazole, sulfonamide, and spirocyclic motifs have been synthesized and evaluated for their antimicrobial properties. For instance, new series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes, incorporating triazole, piperidine, and sulfonamide moieties, exhibited significant antimicrobial activity against various microbial strains, highlighting the potential of these structures in developing novel antimicrobial agents (Dalloul et al., 2017). Similarly, novel triazolo-3-ones and their sulfone derivatives have shown significant antibacterial and antifungal activities, underscoring the therapeutic potential of these chemical scaffolds (Patil et al., 2010).
Organic Light-Emitting Diodes (OLEDs)
Spirocyclic compounds with specific functional groups have been applied in the development of OLEDs. For example, red iridium(iii) complexes incorporating sulfur-containing ligands demonstrated high phosphorescence quantum yields, contributing to the advancement of OLED technology (Su & Zheng, 2019). This research signifies the importance of spirocyclic and sulfonamide structures in the synthesis of materials with potential applications in electronic devices.
Synthesis and Characterization of Novel Compounds
Research has also focused on the synthesis and characterization of novel compounds with spirocyclic and sulfonamide structures for various applications. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and evaluated as N-(Boc) nitrone equivalents, showcasing their utility as building blocks in organic synthesis (Guinchard et al., 2005).
Crystal Structure and Molecular Analysis
The crystal structure and molecular analysis of compounds containing similar functional groups have been conducted to understand their chemical properties and potential applications. For instance, studies on 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives provided insights into their molecular structures through X-ray diffraction and DFT calculations (Kumara et al., 2017).
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-8-(4-methoxyphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-23(2,3)18-7-5-17(6-8-18)21-22(28)26-24(25-21)13-15-27(16-14-24)32(29,30)20-11-9-19(31-4)10-12-20/h5-12H,13-16H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSSZKBBEIDPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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